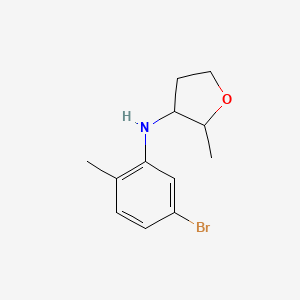

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

Description

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is a brominated aromatic amine derivative featuring a 2-methyloxolane (tetrahydrofuran) ring linked to a substituted phenyl group. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.17 g/mol . The compound’s structure combines a bromine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, which may influence its electronic, steric, and solubility properties.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-(5-bromo-2-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16BrNO/c1-8-3-4-10(13)7-12(8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |

InChI Key |

OLYKYDSZNCLCDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C=CC(=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine typically involves the following steps:

Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.

Formation of Oxolane Ring: The brominated product is then reacted with an appropriate reagent to form the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent ring formation reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

(a) N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

- Molecular Formula: C₁₂H₁₆BrNO

- Molecular Weight : 270.17 g/mol

- CAS No.: 1554879-22-9

- Key Differences: The bromine atom is located at the 4-position instead of the 5-position on the phenyl ring.

(b) N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.72 g/mol

- CAS No.: 1545810-10-3

- Key Differences : Bromine is replaced with chlorine, reducing molecular weight by ~44.45 g/mol. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may influence lipophilicity and metabolic stability.

(c) N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine

- Molecular Formula: C₁₂H₁₈BrNO

- Molecular Weight : 272.19 g/mol

- CAS No.: 1038235-34-5

Functional Group Variations

(a) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Molecular Formula : C₁₃H₁₁BrN₂O₂

- Key Features : Replaces the oxolane ring with a pyridine-carboxamide moiety. The extended π-conjugation system and intramolecular hydrogen bonding (N–H⋯O) enhance planarity, which could improve crystallinity or binding to flat biological targets .

(b) N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine

- Synthesis : Involves LHMDS (lithium hexamethyldisilazide) in THF, highlighting methodologies that may apply to the target compound’s synthesis .

- Key Features : The oxazole ring and naphthalene substituent increase aromaticity and rigidity compared to the oxolane-phenyl system of the target compound.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine | 270.17 | Br | 5-Br, 2-Me | Oxolane, amine |

| N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine | 270.17 | Br | 4-Br, 2-Me | Oxolane, amine |

| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | 225.72 | Cl | 4-Cl, 2-Me | Oxolane, amine |

| N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine | 272.19 | Br, Cl | 3-Br, 4-Cl, 2-Me | Oxolane, amine |

| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 329.15 | Br | 3-Br, 2-Me | Pyridine-carboxamide, keto |

Biological Activity

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- A brominated aromatic ring which contributes to its reactivity.

- An oxolane ring , enhancing its lipophilicity and biological interactions.

This structural combination is believed to confer distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The proposed mechanism of action involves the modulation of specific signaling pathways related to cell growth and apoptosis. For example, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- The bromine atom enhances binding affinity to specific enzymes or receptors.

- The oxolane ring may facilitate interactions with lipid membranes, influencing cellular uptake and distribution.

These interactions can lead to modulation of biological pathways that are crucial for microbial growth and cancer cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Bromo-2-methylphenol | Brominated aromatic ring without oxolane | Antimicrobial activity |

| N-Boc-5-bromo-2-methylaniline | Contains a brominated aromatic ring | Anticancer properties studied |

| N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine | Similar structure but different substitution pattern | Antimicrobial properties |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in 2024 demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Investigation : Research conducted on various cancer cell lines revealed that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM, indicating potent anticancer effects.

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it acts by inducing oxidative stress in cancer cells, leading to increased apoptosis rates through the activation of mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.